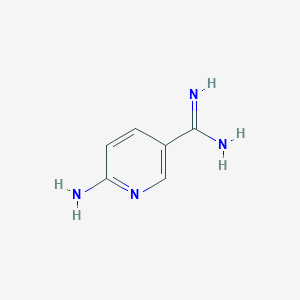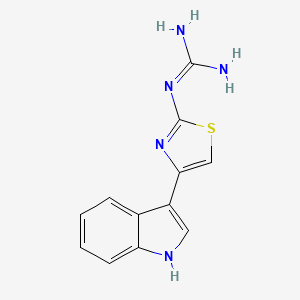![molecular formula C9H18ClNO3 B13447238 Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)
Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is typically used as an intermediate in the synthesis of other chemical compounds for medicinal and scientific purposes.
Vorbereitungsmethoden
The synthesis of Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride involves the reaction of 4-methylpiperidine with methyl acetate and hydrochloric acid. This reaction results in the formation of the compound, which can subsequently be purified by recrystallization. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride has numerous applications in scientific research, particularly in the synthesis of other chemical compounds. It is used as an intermediate in the synthesis of various pharmaceuticals, such as antipsychotics and antidepressants. Additionally, it is employed in the synthesis of agrochemicals, including insecticides and herbicides.
Wirkmechanismus
The mechanism of action of Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the specific application, the compound generally exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of neurotransmitter levels.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride can be compared with other similar compounds, such as:
- 2-[(1-methylpiperidin-4-yl)oxy]acetic acid hydrochloride
- Methyl 2-(piperidin-4-yl)acetate hydrochloride
- 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline
These compounds share structural similarities but differ in their specific functional groups and applications. This compound is unique in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H18ClNO3 |
|---|---|
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
methyl 2-(4-methylpiperidin-4-yl)oxyacetate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(3-5-10-6-4-9)13-7-8(11)12-2;/h10H,3-7H2,1-2H3;1H |
InChI-Schlüssel |
PQCMUSSAFKLYKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCNCC1)OCC(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B13447156.png)
![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B13447158.png)
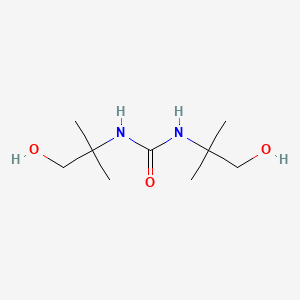
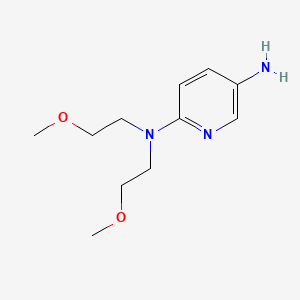
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13447177.png)
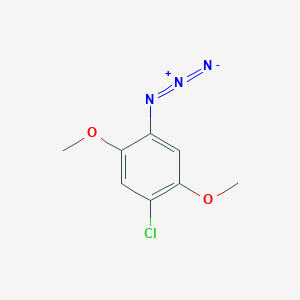


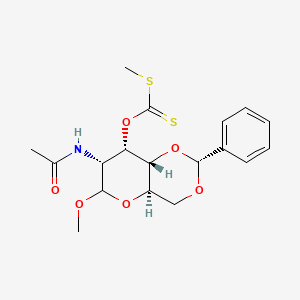


![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)
